![molecular formula C8H12N2O2 B1202668 4-(1,2-Diamino-ethyl)-pyrocatechol CAS No. 132261-26-8](/img/structure/B1202668.png)
4-(1,2-Diamino-ethyl)-pyrocatechol
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Description
The compound “4-(1,2-Diamino-ethyl)-pyrocatechol” likely contains an ethyl group (a two-carbon chain) attached to two amino groups (NH2), and a pyrocatechol group (a benzene ring with two hydroxyl groups). This structure suggests that it might have properties similar to other diamines and phenolic compounds .
Molecular Structure Analysis
The molecular structure of “4-(1,2-Diamino-ethyl)-pyrocatechol” would likely show the ethyl group with the two amino groups attached, extending from the benzene ring of the pyrocatechol group .Chemical Reactions Analysis
The amino groups in “4-(1,2-Diamino-ethyl)-pyrocatechol” could potentially participate in reactions like condensation with carbonyl compounds to form imines. The hydroxyl groups on the pyrocatechol could potentially undergo reactions like esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1,2-Diamino-ethyl)-pyrocatechol” would likely be influenced by its functional groups. For example, the presence of polar amino and hydroxyl groups could make it more soluble in polar solvents .Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(1,2-diaminoethyl)benzene-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-4-6(10)5-1-2-7(11)8(12)3-5/h1-3,6,11-12H,4,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHYOKFGHPJEHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)N)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927600 |
Source
|
Record name | 4-(1,2-Diaminoethyl)benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2-Diamino-ethyl)-pyrocatechol | |
CAS RN |
132261-26-8 |
Source
|
Record name | 1-(3,4-Dihydroxyphenyl)-1,2-diaminoethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132261268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(1,2-Diaminoethyl)benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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